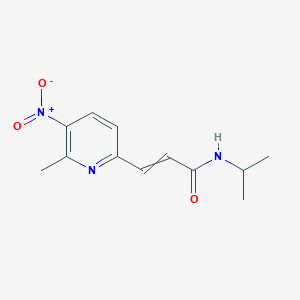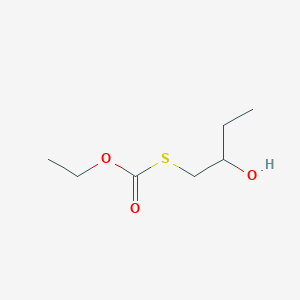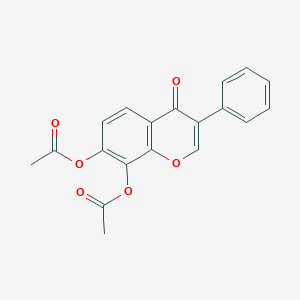
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the pyridine ring.
Alkylation: Addition of a methyl group to the pyridine ring.
Amidation: Formation of the amide bond by reacting the pyridine derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide: Lacks the methyl group.
3-(6-Methyl-2-pyridyl)-N-(propan-2-yl)prop-2-enamide: Lacks the nitro group.
3-(6-Methyl-5-nitropyridin-2-yl)-N-ethylprop-2-enamide: Has an ethyl group instead of an isopropyl group.
Uniqueness
The presence of both the nitro and methyl groups on the pyridine ring, along with the isopropyl group on the amide, makes 3-(6-Methyl-5-nitropyridin-2-yl)-N-(propan-2-yl)prop-2-enamide unique
Propiedades
Número CAS |
89862-01-1 |
|---|---|
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-(6-methyl-5-nitropyridin-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)13-12(16)7-5-10-4-6-11(15(17)18)9(3)14-10/h4-8H,1-3H3,(H,13,16) |
Clave InChI |
QMBOYWPVTCWNRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C=CC(=O)NC(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)



![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)


![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)


